molecular formula C17H14Cl2N4O2S2 B15223320 N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine

N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine

Cat. No.: B15223320
M. Wt: 441.4 g/mol
InChI Key: GGPOAYIDLCXQGN-UHFFFAOYSA-N
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Description

N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine is a complex organic compound featuring a benzyl group, a dichloropyridinyl thioether, a nitrothiazole, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated nitro compound under basic conditions.

    Introduction of the Dichloropyridinyl Group: The dichloropyridinyl group is introduced via a nucleophilic substitution reaction, where the thiazole compound reacts with 3,5-dichloropyridine in the presence of a base.

    Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a strong base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and amine groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The dichloropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Bases like sodium hydride or potassium carbonate are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidation of the thioether group can yield sulfoxides or sulfones.

    Reduction: Reduction of the nitro group results in the formation of an amine.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine: shares structural similarities with other thiazole and pyridine derivatives.

    This compound: can be compared to compounds like 3,5-dichloropyridine and nitrothiazole derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14Cl2N4O2S2

Molecular Weight

441.4 g/mol

IUPAC Name

N-benzyl-1-[5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanamine

InChI

InChI=1S/C17H14Cl2N4O2S2/c1-10(21-7-11-5-3-2-4-6-11)16-22-15(23(24)25)17(27-16)26-14-12(18)8-20-9-13(14)19/h2-6,8-10,21H,7H2,1H3

InChI Key

GGPOAYIDLCXQGN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=C(S1)SC2=C(C=NC=C2Cl)Cl)[N+](=O)[O-])NCC3=CC=CC=C3

Origin of Product

United States

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